Pomalidomide-C3-azide

PROTAC Design Linker Optimization Ternary Complex Formation

Pomalidomide-C3-azide (CAS 2357108-05-3), also referred to as Pomalidomide 4'-alkylC3-azide, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate. It comprises a pomalidomide-derived CRBN-binding moiety connected via a 3-carbon alkyl linker to a terminal azide group.

Molecular Formula C16H16N6O4
Molecular Weight 356.34 g/mol
Cat. No. B15543728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C3-azide
Molecular FormulaC16H16N6O4
Molecular Weight356.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N6O4/c17-21-19-8-2-7-18-10-4-1-3-9-13(10)16(26)22(15(9)25)11-5-6-12(23)20-14(11)24/h1,3-4,11,18H,2,5-8H2,(H,20,23,24)
InChIKeyXYBSIBZAOLUERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C3-Azide for PROTAC Development: A Defined-Length Alkyl Linker Building Block


Pomalidomide-C3-azide (CAS 2357108-05-3), also referred to as Pomalidomide 4'-alkylC3-azide, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate . It comprises a pomalidomide-derived CRBN-binding moiety connected via a 3-carbon alkyl linker to a terminal azide group . This structure positions it as a core building block for the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein . The compound is supplied as a ≥95% pure solid and is primarily utilized in research settings for targeted protein degradation (TPD) .

Pomalidomide-C3-Azide: Why Linker Length and Composition Cannot Be Substituted Arbitrarily


In PROTAC design, the linker is not a passive tether; its length, flexibility, and composition directly dictate ternary complex formation, degradation efficiency, and target selectivity [1]. Even minor alterations, such as switching from a 3-carbon alkyl chain (C3) to a 2-carbon (C2) or 4-carbon (C4) chain, or substituting a rigid alkyl chain for a flexible PEG linker, can dramatically alter the orientation of the CRBN E3 ligase relative to the target protein, thereby abolishing degradation activity or inducing neosubstrate degradation . Therefore, generic substitution of Pomalidomide-C3-azide with any other CRBN-recruiting azide building block without empirical validation of the resulting PROTAC's activity is a high-risk strategy likely to yield inactive or suboptimal degraders [2].

Pomalidomide-C3-Azide: Quantified Differentiation from Related Linker Building Blocks


Alkyl C3 Linker: A Critical Length for Ternary Complex Formation in Wee1 PROTACs

The 3-carbon alkyl linker of Pomalidomide-C3-azide was identified as the minimal and optimal length for bridging a CRBN ligand and a Wee1-binding ligand (AZD1775) to form a productive ternary complex [1]. A PROTAC with a 6-carbon linker (ZNL-02-040) was also active, but a 3-carbon linker (ZNL-02-096) was selected as the lead compound due to its potent degradation activity and selectivity [1]. In contrast, a fused ligand pair with a 'zero-length' linker (ZNL-02-012) failed to degrade Wee1, demonstrating that a minimum linker length is required [1].

PROTAC Design Linker Optimization Ternary Complex Formation

Molecular Weight and LogP: Differentiating Alkyl C3 from PEG-Based Analogs

Pomalidomide-C3-azide possesses a calculated LogP of 2.1 and a molecular weight of 356.34 g/mol . These physicochemical properties distinguish it from PEG-containing analogs, which are generally more hydrophilic and have higher molecular weights (e.g., Pomalidomide-PEG1-azide, MW = 400.35 g/mol; Pomalidomide-PEG2-azide, MW = 429.38 g/mol) . The lower molecular weight and moderate lipophilicity of the C3-alkyl linked compound may contribute to improved passive membrane permeability, a crucial factor for intracellular PROTAC activity, although direct comparative permeability data is lacking.

Physicochemical Properties Linker Design Cell Permeability

Rigid Alkyl Linker vs. Flexible PEG: Impact on PROTAC Activity and Neosubstrate Degradation

The C3-alkyl chain in Pomalidomide-C3-azide provides a rigid, hydrophobic spacer . In contrast, PEG-based linkers (e.g., Pomalidomide-PEG2-azide) are flexible and hydrophilic, which can enable a wider range of ternary complex geometries but also increase the risk of promiscuous, CRBN-dependent degradation of non-target proteins (neosubstrates) . While no direct head-to-head study compares the neosubstrate degradation profiles of PROTACs built with C3-alkyl vs. PEG linkers, the reduced conformational flexibility of the alkyl chain is a recognized design principle for improving target selectivity and reducing off-target effects in PROTAC development [1].

Linker Flexibility PROTAC Selectivity Neosubstrate Degradation

Click Chemistry Compatibility: Azide Group Enables CuAAC and SPAAC for Modular PROTAC Assembly

The terminal azide group of Pomalidomide-C3-azide is a versatile functional handle for click chemistry . It is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) for high-efficiency conjugation in vitro and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is bioorthogonal and suitable for cellular applications . This dual compatibility is a feature shared by many azide-containing linker building blocks and is essential for the modular, high-throughput synthesis of PROTAC libraries. While quantitative reaction yields are highly dependent on the specific alkyne partner and reaction conditions, the presence of the azide group is a prerequisite for these key conjugation strategies.

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

Pomalidomide-C3-Azide: Optimal Use Cases Based on Validated Linker Performance


Design and Synthesis of Wee1-Targeting PROTACs

Given the direct evidence that a 3-carbon alkyl linker is optimal for Wee1 degradation, Pomalidomide-C3-azide is the recommended starting building block for constructing PROTACs aimed at degrading Wee1 kinase. This is supported by the development and validation of the potent and selective Wee1 degrader, ZNL-02-096 [1].

High-Throughput PROTAC Library Synthesis via Solid-Phase or Parallel Chemistry

The azide functional group makes Pomalidomide-C3-azide a prime candidate for use in solid-phase synthesis or parallel synthesis workflows to rapidly generate libraries of PROTACs with a fixed CRBN ligand and linker length but varying target-binding warheads [1]. This approach is valuable for screening diverse targets for susceptibility to CRBN-mediated degradation [2].

Development of PROTACs for Targets with a Predicted Short Linker Requirement

In silico docking studies may predict a short, rigid linker is required to form a stable ternary complex between CRBN and a target protein [1]. Pomalidomide-C3-azide provides a validated, commercially available building block to test these predictions, offering a more constrained geometry compared to flexible PEG linkers, which may help reduce off-target degradation [2].

Quote Request

Request a Quote for Pomalidomide-C3-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.